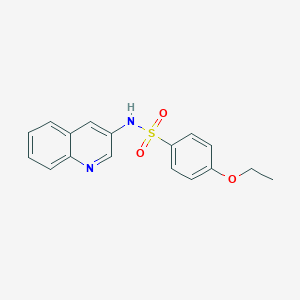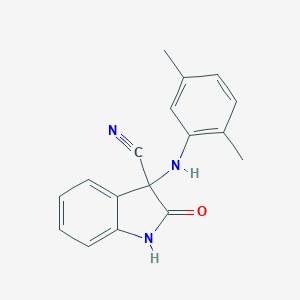![molecular formula C21H27N3O3S B361014 Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate CAS No. 381687-59-8](/img/structure/B361014.png)
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research Applications in Pharmacology
Behavioral Pharmacology of AR-A000002 : A novel, selective 5-Hydroxytryptamine1B antagonist, AR-A000002, has been studied for its anxiolytic and antidepressant potential. It functions as a 5-HT1B antagonist, demonstrating efficacy in various animal models suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003).
Research Applications in Chemistry
Ionic Liquids with Polysaccharides : Ionic liquids have been researched for chemical modification of cellulose, offering a solvent system that enables various cellulose derivatives under mild conditions. This highlights the potential of such compounds in facilitating novel pathways for biopolymer modification (Heinze et al., 2008).
Research Applications in Material Science
Organic Thermoelectric Materials : Compounds like poly(3,4-ethylenedioxythiophene) (PEDOT) have been identified as promising materials for thermoelectric applications. Research indicates that with advanced processing techniques, PEDOT-based materials could achieve significant thermoelectric performance, suggesting a pathway for the development of organic thermoelectric materials (Yue & Xu, 2012).
Propiedades
IUPAC Name |
ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24/h4-8,15H,3,9-14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEMDLVNGCNLCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE](/img/structure/B360970.png)
![ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B360983.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-isobutylthiophene-3-carboxylate](/img/structure/B360985.png)
![3-Chloro-5-(4-chlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B360987.png)
![2-[(4-Chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B360988.png)

![1-({[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B361007.png)
![7,7-Dimethyl-1-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B361008.png)
![8-phenoxy-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B361010.png)
![4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B361012.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B361019.png)
